molecular formula C19H16O4 B3263022 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester CAS No. 365542-79-6

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

Cat. No. B3263022
CAS RN: 365542-79-6
M. Wt: 308.3 g/mol
InChI Key: MWFUYCTXGGYJLV-ZHACJKMWSA-N
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Description

This compound is a furan-based functional material . It’s part of a family of compounds that were synthesized to explore their optoelectronic properties . The family includes compounds with different shapes, such as linear, star, and cruciform .


Synthesis Analysis

The synthesis of these compounds involves the creation of different shapes, such as 1,4-bis [2- (benzofuran-2-yl)vinyl]benzene (2BFVB) with a linear shape, 1,3,5-tris [2- (benzofuran-2-yl)vinyl]benzene (3BFVB) with a star shape, and 1,2,4,5-tetra [2- (benzofuran-2-yl)vinyl]benzene (4BFVB) with a cruciform shape .


Molecular Structure Analysis

The molecular structure of these compounds affects their packing motifs. For example, 2BFVB adopts a two-dimensional herringbone packing motif and there are two kinds of molecular conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their solubility, polymorphism, crystal packing, and optoelectronic properties, are affected by the degree of substitution .

Scientific Research Applications

Synthesis and Structural Insights

The title compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, showcases the intricate structural relationships within the family of compounds involving benzofuran derivatives. Its synthesis and the subsequent analysis of its crystal structure highlight the compound's role in developing conjugated systems, which are critical in the study of molecular interactions and the exploration of new materials with potential applications in various scientific fields (H. Ming & D. South, 2004).

Catalysis and Reduction Studies

A study on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst revealed the importance of surface reactions in the transformation of similar compounds. The ability to monitor such reactions through infrared spectroscopy offers valuable insights into the mechanistic pathways of catalytic reductions, potentially leading to more efficient synthesis methods for related compounds (S. T. King & E. J. Strojny, 1982).

Potential Antitumor Applications

A groundbreaking study presented a series of related dihydrobenzofuran lignans and benzofurans, synthesized through oxidative dimerization, exhibiting significant anticancer activity. This highlights the potential therapeutic applications of compounds within the same structural realm as 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester. Particularly, the dimerization product of caffeic acid methyl ester showed promising activity against leukemia and breast cancer cell lines, underscoring the potential of these compounds in oncological research (L. Pieters et al., 1999).

Anti-HIV Activities

The synthesis of new benzofuran derivatives and their evaluation for anti-HIV activities introduce a novel perspective on the utility of compounds related to 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester. Such studies pave the way for the development of new therapeutic agents against viral infections, demonstrating the broader implications of chemical research in addressing global health challenges (M. Mubarak et al., 2007).

Advancements in Organic Synthesis

Research focused on the synthesis and characterization of derivatives of benzo[b]furan carboxylic acids with potential cytotoxic activity showcases the ongoing efforts to harness the chemical diversity of benzofuran derivatives for medicinal applications. Such endeavors not only contribute to the development of novel anticancer agents but also enrich the toolkit of organic synthesis, offering versatile methodologies for constructing complex molecular architectures (J. Kossakowski et al., 2005).

Mechanism of Action

Target of Action

This compound is a furan-based functional material and is often studied for its optoelectronic properties .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. It is used in the field of optoelectronics, which involves the use of light to transmit, process, and store information . The compound’s unique structure allows it to absorb and emit light efficiently, making it useful in applications such as organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Pathways

Instead, its role is more relevant in the field of materials science and engineering, where it contributes to the development of new technologies for light-based information processing .

Pharmacokinetics

Instead, its properties such as solubility, stability, and light-absorbing/emitting characteristics are of interest in the field of optoelectronics .

Result of Action

The result of this compound’s action is the efficient absorption and emission of light. This property is harnessed in optoelectronic devices, contributing to their performance. For example, it can contribute to the brightness and energy efficiency of OLEDs .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, light intensity, and the presence of other materials. For instance, its light-emitting properties can be affected by the surrounding temperature, and its stability can be influenced by exposure to air or moisture .

Future Directions

The study of these compounds shows that the degree of substitution has drastic effects on their properties, which could be an interesting direction for future research .

properties

IUPAC Name

methyl 2-[(E)-2-(1-benzofuran-2-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-17-9-5-7-13(18(17)19(20)22-2)10-11-15-12-14-6-3-4-8-16(14)23-15/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFUYCTXGGYJLV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190950
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

CAS RN

365542-79-6
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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